1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine
Description
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine is a sulfonyl piperazine derivative characterized by two 4-butoxyphenylsulfonyl groups symmetrically substituted on a piperazine ring. The butoxy substituent (-OC₄H₉) is an electron-donating alkoxy group, which may influence the compound’s solubility, bioavailability, and binding affinity in biological systems. For example, fluorophenyl and methoxyphenyl analogs demonstrate DPP-4 inhibitory activity and fungicidal properties, respectively .
Properties
IUPAC Name |
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6S2/c1-3-5-19-31-21-7-11-23(12-8-21)33(27,28)25-15-17-26(18-16-25)34(29,30)24-13-9-22(10-14-24)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDJXDHMAVRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted piperazine compounds.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonamide functionality allows for further derivatization, making it useful in the development of pharmaceuticals and agrochemicals.
Reactivity and Mechanism
- The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the butoxy group enhances its solubility in organic solvents, facilitating reactions under mild conditions.
Biological Applications
Enzyme Inhibition Studies
- Research has indicated that this compound can act as an enzyme inhibitor. For instance, studies have shown its potential to inhibit certain enzymes linked to metabolic pathways, which could be beneficial in drug design for metabolic disorders .
Protein-Ligand Interaction Probes
- The compound is utilized as a probe to investigate protein-ligand interactions. It can help elucidate the binding sites of various enzymes and receptors, contributing to a better understanding of biochemical pathways.
Medical Applications
Therapeutic Potential
- Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate biochemical pathways makes it a candidate for further investigation in therapeutic contexts .
Drug Delivery Systems
- The compound's structural characteristics allow it to be explored in drug delivery systems. Its solubility properties and ability to form stable complexes with drugs enhance its potential as a carrier molecule.
Industrial Applications
Specialty Chemicals Production
- In industry, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and catalysis.
Material Science
- The compound's structural stability and reactivity lend it to applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule synthesis |
| Biology | Enzyme inhibition studies | Potential enzyme inhibitor with metabolic implications |
| Medicine | Therapeutic investigations | Possible anti-inflammatory and anticancer effects |
| Industry | Specialty chemicals production | Useful in materials science and catalysis |
Case Studies
- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound showed significant inhibition of specific enzymes involved in glucose metabolism, suggesting its potential role in diabetes treatment .
- Drug Delivery Research : Research highlighted the use of this compound as a carrier for anticancer drugs, improving solubility and bioavailability in targeted therapies .
- Material Development : Industrial applications have reported successful integration of this compound into polymer matrices to enhance mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the butoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
1,4-bis(4-fluorophenylsulfonyl)piperazine
- Substituents : 4-fluorophenylsulfonyl (electron-withdrawing).
- Activity : Exhibits 19–30% DPP-4 inhibition at 100 µM and reduces blood glucose levels in diabetic mice .
- Mechanism : Quantum-Polarized Ligand Docking (QPLD) studies confirm hydrogen bonding with residues in the DPP-4 enzyme active site (e.g., R125, E205, Y662) .
- Comparison : The fluorophenyl group’s electron-withdrawing nature enhances binding to DPP-4 compared to the butoxyphenyl analog, which has an electron-donating alkoxy group.
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine (CAS 457961-46-5)
1,4-bis(4-chlorobenzaldehyde)piperazine dithiosemicarbazone
- Substituents : 4-chlorobenzaldehyde dithiosemicarbazone.
- Activity : Demonstrates fungicidal activity against Colletotrichum falcatum and Fusarium oxysporum .
- Comparison : Chlorine substituents enhance antifungal potency, whereas the butoxy group may prioritize solubility over direct biocidal effects.
Physicochemical and Thermal Properties
Sulfonylation Reactions
- Example : 1,4-bis(4-fluorophenylsulfonyl)piperazine is synthesized via sulfonylation of piperazine with 4-fluorophenylsulfonyl chloride. Similar methods likely apply to the butoxy analog, requiring 4-butoxyphenylsulfonyl chloride .
- Catalysts : Maghnite-H⁺ (acid-treated clay) is used in related piperazine polymerizations, suggesting eco-friendly options for scale-up .
Functionalization for Bioactivity
- Anticancer Derivatives : 1,4-disubstituted piperazines with benzyl or trifluoromethylbenzyl groups show IC₅₀ values <1 µM against HCT-116 and MCF-7 cell lines. The butoxy analog could be modified similarly for targeted therapies .
Biological Activity
Overview
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antidiabetic, anticancer, and neuroprotective applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two butoxyphenyl groups attached to a piperazine ring via sulfonyl linkages, which are critical for its biological activity.
Antidiabetic Activity
Research indicates that piperazine derivatives exhibit significant antidiabetic properties. For instance, studies have shown that related compounds can effectively lower blood glucose levels by inhibiting key metabolic enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4) .
Table 1: Antidiabetic Activity of Piperazine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | α-glucosidase | TBD |
| 1,4-bis(4-fluorophenylsulfonyl)piperazine | DPP-4 | 58.26 ± 9.36 |
| 2-Furoic piperazide derivatives | AChE | 201.16 ± 30.84 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Anticancer Activity
The anticancer potential of sulfonylpiperazine derivatives has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that derivatives similar to this compound exhibited notable cytotoxicity against human cancer cell lines including HeLa and A-549. The mechanism involved the modulation of apoptotic pathways and oxidative stress responses .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | This compound | TBD |
| A-549 | 1,4-bis(4-fluorophenylsulfonyl)piperazine | TBD |
| SK-OV-3 | New sulfonamide analogs | TBD |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The sulfonamide moiety is known to inhibit enzymes involved in glucose metabolism and cancer progression.
- Receptor Modulation: It may modulate receptor signaling pathways pertinent to insulin sensitivity and cancer cell survival.
- Oxidative Stress Induction: By promoting oxidative stress within cancer cells, these compounds can trigger apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
